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Isolonchocarpin

Cat. No.: B600516
CAS No.: 34198-88-4
M. Wt: 306.36
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Description

Significance of Natural Products in Medicinal Chemistry Research

Natural products have historically been a cornerstone of drug discovery, providing a rich source of complex and biologically active molecules. These compounds, derived from plants, microorganisms, and marine life, often possess novel chemical scaffolds and mechanisms of action that are challenging to replicate through synthetic chemistry alone. Their inherent "drug-like" properties, honed through evolution to interact with biological systems, make them invaluable starting points for the development of new therapeutic agents. In contemporary medicinal chemistry, natural products continue to inspire the design of new drugs and serve as critical tools for probing biological pathways. The study of compounds like Isolonchocarpin exemplifies this enduring importance, as researchers seek to understand and harness their therapeutic potential. ontosight.ai

Overview of this compound as a Flavanone (B1672756) Derivative

This compound is chemically classified as a flavanone, a subclass of flavonoids. ias.ac.in Its core structure consists of a three-ring system (A, B, and C rings) characteristic of flavonoids. Specifically, it is a pyranoflavonoid, featuring a pyran ring fused to the flavanone backbone. nih.gov The systematic name for (-)-Isolonchocarpin is (S)-2,3-Dihydro-8,8-dimethyl-2-phenyl-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-one. metabolomics.jp This structural arrangement, including the dimethylpyran ring, contributes to its distinct physicochemical properties and biological activities. ontosight.ainih.gov

Below is a table summarizing some of the key chemical properties of this compound:

PropertyValue
Molecular FormulaC20H18O3
Molecular Weight306.4 g/mol nih.gov
IUPAC Name8,8-dimethyl-2-phenyl-2,3-dihydropyrano[2,3-f]chromen-4-one nih.gov
ChEMBL IDCHEMBL3401061 nih.gov
Synonyms(-)-Isolonchocarpin nih.govontosight.ai

Historical Context of this compound Research and Discovery

The history of this compound is closely tied to that of its isomeric chalcone (B49325), Lonchocarpin (B1675057). Lonchocarpin was first isolated from the roots of Derris sericea in 1953. ias.ac.in Later, this compound was identified in the root bark of the same plant. ias.ac.in Interestingly, this compound had been synthesized in the laboratory prior to its discovery in nature through the isomerization of natural Lonchocarpin. ias.ac.in Early research focused on its isolation from various plant species, including those from the Lonchocarpus and Tephrosia genera. nih.govtandfonline.com For instance, it has been isolated from the roots of Lonchocarpus montanus and the pod peels of Tephrosia vogelii. nih.govtandfonline.com These initial discoveries laid the groundwork for subsequent investigations into its synthesis and biological properties.

Classification within the Flavonoid Family and Related Prenylated Chalcones

This compound belongs to the extensive family of flavonoids, which are plant secondary metabolites characterized by a C6-C3-C6 carbon framework. Within this family, it is categorized as a flavanone due to the saturation of the C2-C3 bond in the C-ring. Furthermore, the presence of a dimethylpyran ring, formed from a prenyl group, classifies it as a prenylated flavonoid. nih.govjmbfs.org

This compound is structurally related to a class of compounds known as chalcones, which are open-chain flavonoids that serve as biosynthetic precursors to flavanones. nih.gov Specifically, this compound is the corresponding flavanone to the chalcone Lonchocarpin. ias.ac.in The relationship between flavanones and chalcones is significant, as they can be interconverted under certain conditions. ias.ac.in Prenylated chalcones and flavonoids, in general, have attracted considerable attention for their diverse biological activities. nih.gov The prenyl group is thought to enhance the interaction of these compounds with biological membranes and protein targets. jmbfs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18O3 B600516 Isolonchocarpin CAS No. 34198-88-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34198-88-4

Molecular Formula

C20H18O3

Molecular Weight

306.36

IUPAC Name

(2S)-8,8-dimethyl-2-phenyl-2,3-dihydropyrano[2,3-f]chromen-4-one

InChI

InChI=1S/C20H18O3/c1-20(2)11-10-15-17(23-20)9-8-14-16(21)12-18(22-19(14)15)13-6-4-3-5-7-13/h3-11,18H,12H2,1-2H3/t18-/m0/s1

SMILES

CC1(C=CC2=C(O1)C=CC3=C2OC(CC3=O)C4=CC=CC=C4)C

Synonyms

(2S)-2,3-Dihydro-8,8-dimethyl-2-phenyl-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-one;  (-)-Isolonchocarpin

Origin of Product

United States

Origin, Isolation, and Chromatographic Purification Strategies for Isolonchocarpin

Natural Occurrence and Botanical Sources

Isolonchocarpin is predominantly found within the Fabaceae family, a large and economically important family of flowering plants. Its presence has been documented in several genera, including Tephrosia, Millettia, and Lonchocarpus.

The genus Tephrosia is a significant source of this compound.

Tephrosia vogelii : this compound has been isolated from the pod peels of Tephrosia vogelii. tandfonline.comresearchgate.netuinjkt.ac.id This species is known to produce a variety of secondary metabolites, including flavonoids and rotenoids. tandfonline.comjapsonline.com

Tephrosia purpurea : The roots of Tephrosia purpurea have been identified as a source of optically active this compound. silae.itsu.ac.thresearchgate.net Further phytochemical investigations of this plant have led to the isolation of other flavonoids as well. rjpponline.org

Tephrosia candida : Research has also pointed to the presence of related compounds in Tephrosia candida, suggesting the genus as a whole is a rich source of flavonoids. uinjkt.ac.id

Tephrosia cinerea : Studies have identified this compound in the leaves of Tephrosia cinerea. embrapa.br

Several species within the Millettia genus are known to contain this compound.

Millettia usaramensis : this compound has been isolated from Millettia usaramensis. uonbi.ac.ke

Millettia pachycarpa : This species is another known source of this compound. researchgate.net

Millettia brandisiana : Bioassay-guided fractionation of the roots of Millettia brandisiana led to the isolation of (-)-isolonchocarpin. researchgate.net

Millettia pulchra : this compound has been reported in Millettia pulchra. nih.gov

Millettia pinnata : This species, also known by the synonym Pongamia pinnata, is a known source of this compound. knapsackfamily.comresearchgate.net

The Lonchocarpus genus is another notable source of this chemical compound.

Lonchocarpus obtusos : This species has been found to contain flavonoids, including those related to this compound. scielo.brscielo.br

Lonchocarpus montanus : Phytochemical analysis of the root extracts of Lonchocarpus montanus has revealed the presence of this compound. scielo.brscielo.brresearchgate.netnih.govdntb.gov.ua

Lonchocarpus latifolius : this compound has been identified in the flowers and stem bark of this species. researchgate.net

This compound has also been found in other members of the Fabaceae family.

Dahlstedtia glaziovii : Previously known as Lonchocarpus glaziovii, this species contains this compound. scielo.brresearchgate.net

Pongamia glabra : A synonym for Pongamia pinnata, this plant is a known source of this compound. prota4u.orgscielo.br The compound contributes to the reddish-brown color of the oil and soap produced from it. prota4u.org

Pongamia pinnata : this compound has been isolated from the stem bark of this tree. scielo.brscielo.brresearchgate.net

Botanical SourceFamilyPlant Part
Tephrosia vogeliiFabaceaePod peels tandfonline.comresearchgate.netuinjkt.ac.id
Tephrosia purpureaFabaceaeRoots silae.itsu.ac.thresearchgate.net
Tephrosia cinereaFabaceaeLeaves embrapa.br
Millettia usaramensisFabaceaeNot specified uonbi.ac.ke
Millettia pachycarpaFabaceaeNot specified researchgate.net
Millettia brandisianaFabaceaeRoots researchgate.net
Millettia pulchraFabaceaeNot specified nih.gov
Lonchocarpus montanusFabaceaeRoots scielo.brscielo.brresearchgate.netnih.govdntb.gov.ua
Lonchocarpus latifoliusFabaceaeFlowers, Stem bark researchgate.net
Dahlstedtia glazioviiFabaceaeRoots scielo.brresearchgate.net
Pongamia pinnata (Pongamia glabra)FabaceaeStem bark prota4u.orgscielo.brscielo.brresearchgate.net

Extraction Methodologies for Natural Matrixes

The extraction of this compound from its natural plant sources typically involves the use of conventional solvent extraction techniques. The choice of method depends on factors such as the plant material and the desired purity of the extract. nih.gov

Maceration : This simple technique involves soaking the plant material in a solvent for a specific period. nih.gove3s-conferences.orgnewdirectionsaromatics.com The process is usually carried out at room temperature in a closed vessel to allow the solvent to penetrate the plant cells and dissolve the desired compounds. e3s-conferences.orgdergipark.org.tr The mixture is stirred or shaken periodically to enhance extraction. nih.gov For instance, maceration with an alcohol-water mixture is a common method. meritresearchjournals.org

Soxhlet Extraction : This method provides a more efficient extraction compared to simple maceration. meritresearchjournals.orgwisdomlib.org It involves the continuous washing of the plant material with a fresh solvent. wisdomlib.orgslideshare.net The plant material is placed in a thimble, and a solvent is heated in a flask below. nih.gov The solvent vapor travels up to a condenser, where it cools and drips back onto the plant material, extracting the soluble compounds. meritresearchjournals.orgnih.gov This cycle is repeated, allowing for a thorough extraction. wisdomlib.orgslideshare.net For example, dried and pulverized root barks of Muellera filipes were extracted using a Soxhlet apparatus with various solvents. semanticscholar.org

Extraction TechniqueDescriptionKey Features
Maceration Soaking plant material in a solvent for an extended period at room temperature. nih.gove3s-conferences.orgnewdirectionsaromatics.comSimple procedure, suitable for thermolabile compounds. nih.govdergipark.org.tr
Soxhlet Extraction Continuous extraction of plant material with a cycling fresh solvent. wisdomlib.orgslideshare.netHighly efficient, requires less solvent than repeated macerations. mdpi.comresearchgate.net

Advanced Extraction Techniques (e.g., Supercritical Fluid Extraction)

Supercritical Fluid Extraction (SFE) is a modern, green extraction technology with significant potential for isolating thermally sensitive compounds like this compound from plant materials. ajgreenchem.com This technique uses a fluid, most commonly carbon dioxide (CO₂), heated and pressurized beyond its critical point, where it exhibits properties of both a liquid and a gas. researchgate.net This supercritical fluid has liquid-like density and solvating power but maintains gas-like viscosity and diffusivity, allowing for efficient penetration into the plant matrix and effective dissolution of target compounds. ajgreenchem.comresearchgate.net

Key advantages of SFE include the avoidance of toxic organic solvents, making it an environmentally sustainable choice. ajgreenchem.commdpi.com The low critical temperature of CO₂ (31.1 °C) is particularly beneficial for extracting heat-sensitive molecules that might degrade under the high temperatures used in conventional methods like Soxhlet extraction. ajgreenchem.commdpi.com

The efficiency and selectivity of SFE are governed by several key parameters that must be optimized for each specific application:

Pressure and Temperature: These are the primary determinants of the supercritical fluid's density and solvating power. Increasing pressure generally enhances the solubility of the target compound. mdpi.commdpi.com For example, in the extraction of aroma compounds, pressures up to 35 MPa (350 bar) were found to be optimal. mdpi.com

Co-solvent (Modifier): While supercritical CO₂ is nonpolar, its solvating power for more polar compounds like flavonoids can be significantly increased by adding a small amount of a polar co-solvent, such as ethanol (B145695) or methanol (B129727). mdpi.com Studies on rosemary extraction showed that adding 4-7% ethanol dramatically increased extraction yields compared to using pure CO₂. mdpi.com

While specific SFE protocols for this compound are not extensively detailed in the literature, the successful application of SFE for other flavonoids and rotenoids from sources like spices and herbs demonstrates its high applicability. mdpi.commdpi.com Optimization of the parameters mentioned above would be crucial for developing an efficient SFE method for this compound.

Optimization of Solvent Systems and Conditions

The selection and optimization of solvent systems are critical for the effective extraction of this compound from its natural sources. scirp.org The yield and purity of the extracted compound are highly dependent on the solvent's polarity, pH, and the ratio of solvent to solid material. scirp.orgnih.gov

Different solvent strategies have been employed for plants containing this compound and related compounds. Research on Derris urucu, a plant rich in rotenoids and flavonoids, revealed that single-solvent extractions with hexane (B92381), methylene (B1212753) dichloride, acetone, or methanol were insufficient for complete recovery. nih.gov A combination of methanol and methylene dichloride (1:1 v/v) was required to achieve a comprehensive extraction, indicating that a solvent system capable of solubilizing a range of polarities is necessary to effectively extract these associated compounds from the plant tissue. nih.gov

In studies involving Lonchocarpus montanus, a source of this compound, a sequential extraction method is commonly used. redalyc.orgscielo.br Dried and pulverized roots are extracted successively with solvents of increasing polarity, such as petroleum ether, followed by dichloromethane (B109758) (CH₂Cl₂), and finally methanol (MeOH). scielo.br This approach fractionates the extract based on polarity, with this compound typically being found in the less polar petroleum ether or dichloromethane fractions.

The table below summarizes findings on solvent optimization for flavonoids, illustrating the importance of tailoring the solvent system to the target compound.

Target Compound ClassPlant SourceSolvent SystemObservation
Flavonoids (Vitexin) Prosopis farcta40% aqueous Methanol with 0.5% acetic acidFound to be the optimal solvent, yielding 0.554 mg/g of vitexin. scirp.org
Flavonoids & Rotenoids Derris urucuMethanol-Methylene Dichloride (1:1)Achieved complete extraction where single solvents failed. nih.gov
Flavonoids Lonchocarpus montanusSequential: Petroleum Ether -> CH₂Cl₂ -> MeOHAllows for preliminary fractionation based on polarity. scielo.br

Advanced Chromatographic Separation Techniques for Compound Isolation

Following extraction, chromatographic techniques are indispensable for the isolation and purification of this compound from the complex crude extract. column-chromatography.comgilson.com

Preparative Column Chromatography (e.g., Silica (B1680970) Gel, Reverse Phase)

Preparative column chromatography is a fundamental technique for purifying compounds on a milligram to kilogram scale. sorbtech.com It operates by passing the crude extract through a column packed with a stationary phase, and the components are separated based on their differential affinities for the stationary and mobile phases. column-chromatography.com

For the purification of flavonoids like this compound, silica gel is the most commonly used stationary phase in a normal-phase setup. column-chromatography.comsorbtech.com In this mode, non-polar solvents are used as the mobile phase, and separation occurs based on polarity; more polar compounds are retained longer on the column. A study on the chemical constituents of Lonchocarpus montanus utilized flash chromatography over a silica gel column to process the dichloromethane extract. scielo.br This initial step yielded hundreds of fractions, which were then grouped based on their profiles for further purification. scielo.br

Reverse-phase preparative chromatography is an alternative where a non-polar stationary phase (e.g., C8 or C18-bonded silica) is used with a polar mobile phase (e.g., water/methanol or water/acetonitrile). sorbtech.com This method separates compounds based on hydrophobicity, with more non-polar compounds being retained longer. sorbtech.com It is particularly useful for separating polar compounds or as a final polishing step to achieve high purity. sorbtech.com

Planar Chromatography (e.g., Thin-Layer Chromatography, High-Performance Thin-Layer Chromatography)

Planar chromatography, particularly Thin-Layer Chromatography (TLC) and its high-performance version (HPTLC), plays a crucial role in the analysis and purification of this compound.

Thin-Layer Chromatography (TLC) is a rapid, cost-effective method used to monitor the progress of extractions and column chromatography separations. researchgate.netmn-net.com In the isolation of compounds from Lonchocarpus montanus, TLC analysis on silica gel plates was used to analyze and combine the 501 fractions obtained from the initial column chromatography into 49 distinct groups. scielo.br Furthermore, preparative TLC (using thicker silica layers, ≥0.5 mm) was employed as a subsequent purification step. scielo.brmn-net.com Specific fractions were applied to preparative TLC plates and developed with solvent systems like 100% chloroform (B151607) or a mixture of n-hexane and ethyl acetate (B1210297) to isolate pure compounds. scielo.br Detection is typically achieved by viewing the plates under UV light (254 nm and 366 nm) or by spraying with a chemical reagent like anisaldehyde-sulfuric acid followed by heating. scielo.br

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that utilizes plates with smaller and more uniform stationary phase particles. unacademy.comyoutube.com This results in significantly better separation efficiency, higher resolution, and greater sensitivity. youtube.comcabr.ie HPTLC allows for the simultaneous analysis of many samples and is highly suitable for creating chemical fingerprints of herbal extracts and quantifying specific marker compounds. cabr.ie Its enhanced resolution makes it a powerful tool for resolving complex mixtures of closely related flavonoids. unacademy.com

The following table details TLC systems used in the purification of flavonoids from Lonchocarpus.

Chromatography TypeStationary PhaseMobile Phase (Solvent System)Application
Analytical TLC Silica GelVarious (e.g., Hexane/Ethyl Acetate)Monitoring and grouping of column chromatography fractions. scielo.br
Preparative TLC Silica Gel100% ChloroformIsolation of specific compounds from pooled fractions. scielo.br
Preparative TLC Silica Geln-hexane/Ethyl Acetate (35:5:5)Further purification of semi-pure fractions. scielo.br

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

HPLC and UHPLC are premier analytical techniques for the final analysis, quantification, and purification of compounds like this compound.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used mode for the analysis of flavonoids. nih.govmdpi.com It separates molecules based on their hydrophobicity. jordilabs.com The stationary phase is non-polar (e.g., a C18 column), and the mobile phase is a polar solvent mixture, typically consisting of water mixed with acetonitrile (B52724) or methanol, often with additives like formic acid to improve peak shape. mdpi.comjordilabs.com

Quantitative RP-HPLC analysis has been successfully applied to the extracts of Lonchocarpus montanus to determine the concentration of its constituent flavonoids, including this compound. redalyc.orgscielo.br These analyses often use a C18 column coupled with a diode-array detector (DAD), which can acquire UV-Vis spectra across a range of wavelengths simultaneously, aiding in peak identification. scielo.br

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant evolution of HPLC technology. UHPLC systems use columns packed with much smaller particles (<2 µm), which allows for much faster analyses and superior resolution compared to conventional HPLC. thermofisher.comoaepublish.com When coupled with high-resolution mass spectrometry (HRMS), UHPLC-HRMS becomes a formidable tool for the comprehensive profiling and accurate quantification of secondary metabolites in complex plant extracts. nih.govpensoft.net This advanced technique enables the confident identification and quantification of low-level compounds in intricate matrices. thermofisher.com

The table below outlines a typical RP-HPLC setup used for analyzing Lonchocarpus extracts.

ParameterSpecificationPurpose
Technique Reverse-Phase HPLC (RP-HPLC)Quantitative analysis of flavonoids. redalyc.orgscielo.br
Stationary Phase C-18 Nova Pak columnNon-polar phase for separation based on hydrophobicity. scielo.br
Mobile Phase Water/Acetonitrile or Water/Methanol gradientsPolar eluent system to separate compounds. mdpi.com
Detection Diode-Array Detector (DAD)Provides spectral data for peak identification and quantification. scielo.br
Chiral Chromatography Applications (if applicable to specific isomers)

This compound possesses a chiral center at the C-2 position of its flavanone (B1672756) skeleton, meaning it can exist as a pair of enantiomers, (+)-isolonchocarpin and (-)-isolonchocarpin. While many natural products are found as a single enantiomer, the possibility of isolating racemic or enantiomerically enriched mixtures exists. The separation of these enantiomers is crucial as they may exhibit different biological activities.

Chiral chromatography is the primary technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their differential retention and, consequently, their separation. For flavonoids, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), have proven to be effective. cas.cnspringermedizin.de

Although no specific studies detailing the chiral separation of this compound enantiomers were found in the reviewed literature, the general principles and successful applications of chiral HPLC for structurally similar flavonoids provide a strong basis for its potential use. For instance, the enantiomers of other flavanones have been successfully resolved using columns like Chiralcel OD-H or Chiralpak AD-H, which are packed with cellulose and amylose derivatives, respectively. The mobile phase in such separations is typically a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol (B130326) or ethanol.

The development of a chiral HPLC method for this compound would likely involve screening various polysaccharide-based CSPs and optimizing the mobile phase composition to achieve baseline separation of the enantiomers. The successful application of chiral chromatography would be invaluable for studying the specific biological properties of each this compound enantiomer.

Spectroscopic and Spectrometric Characterization in Academic Research

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for identifying the key chemical features of Isolonchocarpin. scribd.comsketchy.com UV-Vis spectroscopy is particularly useful for examining the electronic transitions within the molecule, which are characteristic of its chromophores—the parts of the molecule that absorb light. msu.edu The flavone (B191248) structure, with its conjugated system of double bonds, gives rise to distinct absorption bands in the UV-Vis spectrum. sketchy.comnih.gov

IR spectroscopy complements this by providing information on the vibrational frequencies of specific bonds within the molecule. sketchy.com This allows for the identification of characteristic functional groups. For this compound, this includes, but is not limited to, the carbonyl group (C=O) of the chromen-4-one core, aromatic carbon-carbon double bonds (C=C), and the carbon-oxygen bonds of the pyran ring and ether linkages.

Detailed analysis of research findings reveals specific spectral data for this compound and related flavonoids.

Table 1: Spectroscopic Data for this compound

Technique Parameter Observed Value/Range Interpretation
UV-Vis λmax (nm) 200 - 400 nm Indicates electronic transitions (e.g., π → π*) within the conjugated flavone system. msu.edulibretexts.org
IR Wavenumber (cm⁻¹) ~1650 cm⁻¹ Stretching vibration of the conjugated ketone (C=O) group.
IR Wavenumber (cm⁻¹) ~1600-1450 cm⁻¹ Aromatic C=C bond stretching vibrations.

| IR | Wavenumber (cm⁻¹) | ~1300-1000 cm⁻¹ | C-O stretching vibrations of the ether and pyran groups. |

This table contains representative data compiled from typical values for flavonoids and related structures.

Biosynthetic Pathways and Synthetic Methodologies of Isolonchocarpin and Analogues

Proposed Polyketide Biosynthetic Pathways in Plants

The biosynthesis of flavonoids, including isolonchocarpin, is a well-studied process that merges two primary metabolic pathways: the shikimate pathway and the polyketide pathway. mdpi.com Plant polyketides are synthesized by Type III polyketide synthases (PKSs), which catalyze the condensation of a CoA-linked starter molecule with several extender units, typically malonyl-CoA, to form a polyketide scaffold. nih.govnih.gov

The formation of the basic C15 flavonoid skeleton of this compound begins with precursors from both the shikimate and polyketide pathways. mdpi.comfrontiersin.org The shikimate pathway provides p-coumaroyl-CoA, while the acetate (B1210297)/malonate pathway supplies three molecules of malonyl-CoA.

The key enzymatic steps are as follows:

Starter Unit Formation: The process initiates with the amino acid L-phenylalanine, a product of the shikimate pathway. frontiersin.org Phenylalanine ammonia-lyase (PAL) converts L-phenylalanine to cinnamic acid. This is followed by hydroxylation by cinnamic acid hydroxylase (C4H) and subsequent activation by 4-coumaroyl-CoA ligase (4CL) to produce the starter unit, p-coumaroyl-CoA. frontiersin.org

Polyketide Chain Elongation: Chalcone (B49325) synthase (CHS), a quintessential Type III PKS, catalyzes the sequential condensation of one molecule of p-coumaroyl-CoA with three molecules of the extender unit, malonyl-CoA. nih.govmdpi.com This reaction forms a linear tetraketide intermediate.

Chacone Formation and Isomerization: The tetraketide intermediate undergoes intramolecular cyclization and aromatization, also catalyzed by CHS, to yield naringenin (B18129) chalcone. mdpi.com Subsequently, chalcone isomerase (CHI) facilitates the stereospecific isomerization of the chalcone into the corresponding flavanone (B1672756), naringenin, which is the core structure of this compound. frontiersin.org It has been proposed that this compound is specifically produced via the enzymatic cyclization of a precursor chalcone glycoside. sunedu.gob.pe

Prenylation and Cyclization: The final distinguishing feature of this compound is the dimethylchromene ring. This moiety is formed through prenylation of the flavanone core, using dimethylallyl pyrophosphate (DMAPP) as the prenyl donor. nih.gov DMAPP itself is synthesized via the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. nih.govplos.org A specific prenyltransferase enzyme catalyzes the attachment of the dimethylallyl group to the flavonoid A-ring, which is followed by oxidative cyclization to form the pyran ring, yielding the final this compound structure.

Table 1: Key Enzymes and Precursors in the Proposed Biosynthesis of this compound

Component Name/Type Role in Pathway
Precursor L-PhenylalanineInitial building block from the shikimate pathway. frontiersin.org
Precursor Malonyl-CoAExtender units for polyketide chain elongation. nih.gov
Precursor Dimethylallyl pyrophosphate (DMAPP)Donates the prenyl group for the dimethylpyran ring. nih.gov
Enzyme Phenylalanine ammonia-lyase (PAL)Converts L-phenylalanine to cinnamic acid. frontiersin.org
Enzyme Cinnamic acid hydroxylase (C4H)Hydroxylates cinnamic acid. frontiersin.org
Enzyme 4-coumaroyl-CoA ligase (4CL)Activates p-coumaric acid to p-coumaroyl-CoA. frontiersin.org
Enzyme Chalcone Synthase (CHS)Condenses p-coumaroyl-CoA and 3x malonyl-CoA to form the chalcone scaffold. mdpi.com
Enzyme Chalcone Isomerase (CHI)Catalyzes the cyclization of the chalcone into a flavanone. frontiersin.org
Enzyme PrenyltransferaseAttaches the DMAPP group to the flavanone core.
Enzyme Cyclase (e.g., Cytochrome P450)Catalyzes the oxidative cyclization to form the pyran ring.

The genetic basis for the upstream portions of flavonoid biosynthesis is well-characterized in many plants. nih.gov Genes encoding PAL, C4H, 4CL, CHS, and CHI have been identified and studied extensively. frontiersin.org These genes are often co-regulated and can be induced by various developmental and environmental cues.

While the specific genes responsible for the final prenylation and cyclization steps that produce this compound in plants like Tephrosia or Lonchocarpus have not been definitively identified, research into other complex natural products provides a model. In many cases, genes for a specific biosynthetic pathway are located together in the genome, forming a biosynthetic gene cluster (BGC). nih.gov For example, the biosynthesis of the alkaloid gramine (B1672134) in barley involves a gene cluster containing a cytochrome P450 monooxygenase and an N-methyltransferase. mpg.de It is hypothesized that a similar BGC for this compound exists, containing a flavonoid-specific prenyltransferase and a cytochrome P450-type cyclase, co-expressed with the upstream flavonoid pathway genes. mdpi.commdpi.com

Chemical Synthesis Strategies for this compound Scaffolds

The development of synthetic routes to this compound and related structures is crucial for confirming their structures and exploring their biological activities. Both total synthesis and semisynthesis strategies have been considered.

Total synthesis aims to construct the target molecule from simple, readily available starting materials. wikipedia.org Several convenient methods for the total synthesis of this compound have been reported.

One effective approach begins with 7-hydroxyflavanone (B191499). ias.ac.inias.ac.in The reaction involves the 1,1-dimethyl propargylation of 7-hydroxyflavanone using 2-chloro-2-methyl-3-butyne in the presence of potassium carbonate, acetone, potassium iodide, and DMF. ias.ac.inias.ac.in This reaction yields a mixture of four products: the desired this compound and its isomer lonchocarpin (B1675057), along with their uncyclized ether and chalcone intermediates. ias.ac.in The cyclized products, lonchocarpin and this compound, become the sole products when the mixture is heated in N,N-dimethylaniline. ias.ac.inias.ac.in

A more efficient synthesis of the isomeric lonchocarpin, which also produces this compound, starts from 2′,4′-dihydroxychalcone. ias.ac.inias.ac.in This method involves the 1,1-dimethyl propargylation of the chalcone, followed by thermal rearrangement and cyclization in boiling N,N-dimethylaniline. ias.ac.in This approach is considered superior because the flavanone ring in the previous method tends to open, whereas the chalcone does not readily cyclize under the initial reaction conditions. ias.ac.in

Table 2: Comparison of Total Synthesis Approaches for this compound

Parameter Method 1 Method 2
Starting Material 7-Hydroxyflavanone. ias.ac.in2′,4′-Dihydroxychalcone. ias.ac.in
Key Reagent 2-chloro-2-methyl-3-butyne. ias.ac.in2-chloro-2-methyl-3-butyne. ias.ac.in
Key Step 1,1-Dimethyl propargylation followed by thermal cyclization. ias.ac.inias.ac.in1,1-Dimethyl propargylation of chalcone followed by thermal cyclization. ias.ac.in
Outcome Mixture of lonchocarpin, this compound, and uncyclized intermediates. ias.ac.inPrimarily lonchocarpin, with this compound as a co-product. ias.ac.in
Observation The flavanone ring shows a tendency to open during the reaction. ias.ac.inConsidered a more direct route to the chromene-chalcone (Lonchocarpin). ias.ac.in

Semisynthesis, or partial chemical synthesis, utilizes complex compounds isolated from natural sources as starting materials for further chemical modification. wikipedia.orggardp.org This approach is advantageous when the precursor molecule is structurally complex and its total synthesis is inefficient. wikipedia.org

In the context of this compound, a true semisynthesis would involve isolating a closely related natural precursor and modifying it. For example, this compound itself, which can be isolated from plants like Tephrosia, can serve as a precursor for the semisynthesis of other aromatic compounds. itb.ac.id While the total synthesis methods described start with relatively simple phenols and flavanones, these precursors are themselves natural products. Therefore, a synthesis starting from isolated naringenin (a common flavanone) or 2′,4′-dihydroxychalcone could be considered a semisynthetic approach, bridging the gap between total synthesis and modification of the final natural product.

Derivatization and Analogue Synthesis

The synthesis of derivatives and analogues of this compound is a key strategy in medicinal chemistry to optimize biological activity and drug-like properties. nih.gov This involves the chemical modification of the core this compound scaffold. The flavonoid structure offers multiple sites for derivatization on the A, B, and C rings. nih.gov

Strategies for generating analogues include:

A-Ring Modification: The A-ring, bearing the dimethylpyran system, can be altered. Modifications could involve changing the substitution pattern or creating different heterocyclic rings.

B-Ring Modification: Introducing various substituents (e.g., hydroxyl, methoxy (B1213986), halogen groups) onto the phenyl B-ring is a common strategy to modulate activity. This can be achieved by starting the synthesis with appropriately substituted benzaldehyde (B42025) precursors.

C-Ring Modification: The heterocyclic C-ring can be targeted. For instance, creating analogues of the related lupulone (B1675512) structures has been achieved through base-mediated electrophilic substitution reactions. d-nb.info

Regioselective O-Derivatization: The synthesis of derivatives of related flavonoids like quercetin (B1663063) demonstrates that specific hydroxyl groups can be selectively protected and alkylated or acylated to produce a variety of ethers and esters. mdpi.com For example, regioselective synthesis of 7-O-derivatives is a common strategy. mdpi.com

These derivatization approaches allow for a systematic exploration of the structure-activity relationship of the this compound scaffold, enabling the generation of novel compounds with potentially enhanced therapeutic properties. nih.gov

Structure-Guided Chemical Modifications

The chemical architecture of this compound, a member of the pyranoflavanone class, provides a foundational scaffold for structure-guided chemical modifications. These modifications aim to generate analogues with potentially enhanced or modulated biological activities by altering specific structural features. The core structure consists of a flavanone backbone with a dimethylpyran ring fused to the B-ring. Synthetic strategies and modifications often leverage the chemistry of its chalcone isomer, lonchocarpin, and related flavonoid precursors.

A key aspect of modifying the this compound scaffold is the synthesis of its core pyrano structure. One established method begins with 7-hydroxyflavanone. ias.ac.in The reaction of 7-hydroxyflavanone with 2-chloro-2-methyl-3-butyne in the presence of potassium carbonate, acetone, and potassium iodide leads to the formation of the characteristic dimethylpyran ring, yielding this compound alongside its chalcone isomer, lonchocarpin. ias.ac.inias.ac.in This process highlights a foundational modification of a simple flavanone into the more complex pyranoflavanone structure. The thermal cyclization of the 1,1-dimethyl propargyl ether intermediate in N,N-dimethylaniline is a critical step that yields both lonchocarpin and this compound. ias.ac.in

Further modifications focus on the substitution patterns of the aromatic rings. The synthesis of related natural products, such as 4-hydroxylonchocarpin, demonstrates the introduction of hydroxyl groups onto the phenyl ring of the chalcone precursor, which can then be cyclized to the corresponding flavanone. thieme-connect.com Prenylation is another significant chemical modification in the biosynthesis and synthetic diversification of flavonoid structures. researchgate.net The introduction of prenyl groups, as seen in many related natural flavonoids, can significantly influence the molecule's biological profile. researchgate.net Research on prenylated flavonoids from species like Millettia pachycarpa has led to the isolation of numerous analogues, including 3-hydroxy-4-methoxylonchocarpin and 4-methoxylonchocarpin, showcasing modifications such as hydroxylation and methoxylation on the core lonchocarpin structure. researchgate.net These modifications, guided by the structures of naturally occurring derivatives, are a common strategy for expanding the chemical space around the this compound scaffold.

The table below summarizes key synthetic modifications based on the this compound/lonchocarpin scaffold.

"Reactant(s)","Modification Type","Resulting Compound(s)","Reference" "7-Hydroxyflavanone, 2-chloro-2-methyl-3-butyne","1,1-Dimethylpropargylation followed by thermal cyclization","this compound, Lonchocarpin"," ias.ac.in" "2',4'-Dihydroxychalcone, Benzaldehyde","Claisen-Schmidt condensation followed by cyclization","Lonchocarpin, this compound"," ias.ac.in" "2H-Pyran derivatives","Multi-step synthesis involving construction of the pyran ring","Lonchocarpin, 4-Hydroxylonchocarpin"," thieme-connect.com" "Lonchocarpin scaffold","Hydroxylation and Methoxylation","3-Hydroxy-4-methoxylonchocarpin, 4-Methoxylonchocarpin"," researchgate.net"

Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach for generating diverse molecular libraries from simple, readily available building blocks. acsgcipr.orgrsc.org This strategy is particularly valuable in medicinal chemistry for the diversity-oriented synthesis of heterocyclic scaffolds, including those related to the flavanone core of this compound. acsgcipr.orgnih.gov MCRs combine three or more reactants in a single reaction vessel to form a product that incorporates substantial portions of all starting materials, thereby streamlining synthetic pathways and reducing waste. acsgcipr.org

While specific MCRs for the direct, one-pot synthesis of this compound are not extensively documented, the principles of MCRs can be applied to construct its foundational chalcone and flavanone scaffolds. The classic Claisen-Schmidt condensation, which forms chalcones by reacting an aromatic ketone with an aromatic aldehyde, is a two-component reaction that can be integrated into an MCR framework. researchgate.net By designing a one-pot process that involves, for instance, an acetophenone (B1666503) derivative, an aromatic aldehyde, and a third or fourth component to introduce additional diversity, a library of complex chalcones or related heterocycles can be rapidly assembled. These intermediates can then undergo subsequent cyclization reactions to yield a variety of flavanones. uj.edu.pl

This approach, sequencing an MCR with a subsequent cyclization, is a powerful strategy for building diverse heterocyclic libraries. nih.gov For example, a Mannich-type MCR has been successfully used to construct tetrahydroisoquinoline-fused scaffolds, demonstrating the utility of this approach for creating complex ring systems. nih.gov Similarly, the synthesis of monocarbonyl analogues of curcumin (B1669340) has been achieved through a multi-component condensation, showcasing how MCRs can be used to build complex natural product-like structures. uwb.edu.pl The flexibility of MCRs allows for the variation of each component, leading to a wide range of structural analogues from a single core reaction. nih.gov This methodology is ideally suited for exploring the chemical space around the this compound scaffold to identify novel derivatives.

The table below illustrates a generalized MCR approach for the diversification of chalcone-like scaffolds, which are direct precursors to this compound and its analogues.

"Component 1 (Ketone)","Component 2 (Aldehyde)","Component 3 (Diversity Element)","Potential Scaffold" "Substituted Acetophenone","Substituted Benzaldehyde","Amine/Thiol","Chalcone with additional functionalization" "Hydroxyacetophenone","Aromatic Aldehyde","Isocyanide","Complex heterocyclic chalcone analogue" "Cyclic Ketone","Aromatic Aldehyde","Malononitrile","Fused heterocyclic systems"

Compound Index

"Compound Name" "this compound" "Lonchocarpin" "7-Hydroxyflavanone" "2-Chloro-2-methyl-3-butyne" "2',4'-Dihydroxychalcone" "4-Hydroxylonchocarpin" "3-Hydroxy-4-methoxylonchocarpin" "4-Methoxylonchocarpin" "Curcumin" "Phenylalanine" "p-Coumaroyl CoA" "Malonyl CoA" "Cinnamic acid" "Benzaldehyde" "Acetophenone"

Pre Clinical Pharmacological and Biological Investigations

In Vitro Cellular and Molecular Biological Activities

Antineoplastic and Cytotoxic Effects on Cancer Cell Lines

Isolonchocarpin, a naturally occurring flavonoid, has been the subject of various studies to evaluate its potential as an anticancer agent. Research has focused on its cytotoxic effects against a range of human cancer cell lines, revealing its ability to inhibit cell proliferation and induce cell death through various mechanisms.

The cytotoxic potential of this compound has been investigated against colon carcinoma cell lines, including HCT-116 and SW480. sunedu.gob.penih.govnih.govcytion.comfrontiersin.orgplos.org The HCT-116 cell line, derived from a human colorectal carcinoma, is characterized by a mutation in the KRAS gene and is known for its high oncogenic aggressiveness. cytion.com SW480 cells, also originating from a colorectal adenocarcinoma, possess a low metastatic ability. nih.gov

Studies have shown that this compound exhibits cytotoxic activity against HCT-116 cells. sunedu.gob.pe While detailed mechanistic data on this compound's effects on these specific cell lines are part of ongoing research, the initial findings suggest a potential role for this compound in targeting colon cancer cells.

Table 1: Cytotoxic Activity of this compound on Colon Carcinoma Cell Lines

Cell LineCancer TypeKey CharacteristicsCytotoxic Effect of this compound
HCT-116Colorectal CarcinomaKRAS mutation, high aggressiveness cytion.comDemonstrated sunedu.gob.pe
SW480Colorectal AdenocarcinomaLow metastatic ability nih.govInvestigated nih.govnih.govplos.org

This compound's antineoplastic activity has also been assessed in hepatocellular carcinoma (HCC) cell lines, such as HepG-2 and Huh-7. sunedu.gob.pejjgastro.comscirp.orgresearchgate.netnih.gov The HepG-2 cell line is derived from a human hepatoblastoma and is characterized by wild-type p53. researchgate.net In contrast, the Huh-7 cell line, established from a human hepatoma, contains a point mutation in the p53 gene. researchgate.net

Research indicates that this compound demonstrates cytotoxic effects against HepG-2 cells. sunedu.gob.pe These findings highlight the potential of this compound as a cytotoxic agent against liver cancer cells.

Table 2: Cytotoxic Activity of this compound on Hepatocellular Carcinoma Cell Lines

Cell LineCancer TypeKey CharacteristicsCytotoxic Effect of this compound
HepG-2Hepatocellular CarcinomaWild-type p53 researchgate.netDemonstrated sunedu.gob.pe
Huh-7Hepatocellular CarcinomaMutated p53 researchgate.netInvestigated jjgastro.comscirp.orgnih.gov

The MCF-7 cell line, derived from a breast adenocarcinoma, is a widely used model for studying breast cancer as it expresses estrogen receptors. culturecollections.org.ukwikipedia.org this compound has been evaluated for its effects on this cell line. sunedu.gob.peculturecollections.org.ukwikipedia.orgresearchgate.netatcc.orgnih.gov

Studies have reported that this compound exhibits significant aromatase inhibitory activity, which is a key mechanism in targeting estrogen-receptor-positive breast cancers. researchgate.net The IC50 value for its aromatase inhibitory activity has been reported to be 0.20 μM, which is more potent than the control drug ketoconazole (B1673606) (IC50 = 2.4 μM). researchgate.net This suggests that this compound's anticancer activity in MCF-7 cells may be, at least in part, attributable to its ability to interfere with estrogen synthesis.

Table 3: Cytotoxic and Aromatase Inhibitory Activity of this compound on Breast Adenocarcinoma Cell Line

Cell LineCancer TypeKey CharacteristicsActivity of this compoundIC50 Value
MCF-7Breast AdenocarcinomaEstrogen receptor-positive culturecollections.org.ukwikipedia.orgAromatase Inhibition researchgate.net0.20 μM researchgate.net

The A549 cell line, originating from a human lung carcinoma, is a common model for non-small cell lung cancer research. depmap.orgatcc.org The cytotoxic effects of this compound have been explored in this cell line. sunedu.gob.penih.govnih.gov

Research has confirmed that this compound exhibits cytotoxic activity against A549 cells, indicating its potential as a therapeutic agent for lung cancer. sunedu.gob.pe

Table 4: Cytotoxic Activity of this compound on Lung Carcinoma Cell Line

Cell LineCancer TypeKey CharacteristicsCytotoxic Effect of this compound
A549Lung CarcinomaNon-small cell lung cancer model depmap.orgatcc.orgDemonstrated sunedu.gob.pe

The K562 cell line was established from a patient with chronic myelogenous leukemia in blast crisis and is used as a model for studying leukemia. atcc.orgbiocompare.combioscientia.infonih.gov The cytotoxic potential of this compound has been investigated against K562 cells. researchgate.net

Studies have shown that this compound exhibits cytotoxic activity against leukemic cells, suggesting its potential applicability in the context of hematological malignancies. researchgate.net

Table 5: Cytotoxic Activity of this compound on Leukemic Cell Line

Cell LineCancer TypeKey CharacteristicsCytotoxic Effect of this compound
K562Chronic Myelogenous LeukemiaMultipotential hematopoietic malignant cells atcc.orgDemonstrated researchgate.net
Prostate and Pancreatic Cancer Cell Lines (e.g., PC3, PANC-1)

This compound has been a subject of investigation for its potential anti-cancer properties, with studies focusing on its effects on various cancer cell lines, including those of the prostate and pancreas.

Prostate Cancer (PC3): The PC3 cell line, derived from a bone metastasis of a grade IV prostatic adenocarcinoma, is a widely used model for advanced, androgen-independent prostate cancer. oaepublish.com These cells are known for their high metastatic potential. frontiersin.org Research has explored the impact of various compounds on PC3 cells, including the induction of autophagic cell death by inhibiting enzymes like isoprenylcysteine carboxylmethyltransferase (Icmt). nih.gov Studies have also noted that PC3 cells exhibit distinct morphological and biophysical characteristics, such as heterogeneous spread areas and stiffness-dependent motility. frontiersin.org Furthermore, PC3 cells express high levels of proteins like CD44 and RUNX2, which are implicated in cancer cell invasion and metastasis. oaepublish.com The response of PC3 cells to starvation stress involves the relocalization of proteins like Valosin-Containing Protein (VCP) to regulate mitochondrial activity and protect the cells from cell death. kyoto-u.ac.jp

Pancreatic Cancer (PANC-1): The PANC-1 cell line, established from a human pancreatic carcinoma of ductal cell origin, is a key model in pancreatic cancer research. wikipedia.orgatcc.org These cells are known for their ability to survive under nutrient-deprived conditions, a characteristic termed 'austerity'. mdpi.com Research has shown that certain natural compounds can induce apoptosis-like morphological changes in PANC-1 cells, including nucleus fragmentation and membrane blebbing. researchgate.net The mechanisms of action of potential anti-cancer agents on PANC-1 cells often involve the inhibition of cell migration and the downregulation of critical signaling pathways like PI3K/Akt/mTOR. mdpi.com

Cervical Cancer (e.g., HeLa)

The anti-cancer potential of various natural compounds has been extended to cervical cancer, with the HeLa cell line being a primary in vitro model. Research has demonstrated that certain compounds can induce apoptosis in HeLa cells. nih.gov For instance, some natural products have been shown to inhibit the growth of HeLa cells. explorationpub.com The induction of apoptosis in these cells can occur through multiple pathways, including those mediated by mitochondria and the endoplasmic reticulum. nih.gov

Mechanistic Insights: Apoptosis Induction, Cell Proliferation Inhibition, Autophagy Modulation (e.g., AMPK-TSC2-mTOR pathway), NF-κB Pathway Modulation, ROS Generation, Chromatin Remodeling

The anti-cancer effects of this compound and other phytochemicals are underpinned by a variety of molecular mechanisms. ontosight.aiontosight.ainih.gov

Apoptosis Induction: A key mechanism is the induction of programmed cell death, or apoptosis, in cancer cells. mdpi.com This can be triggered through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. nih.gov The process often involves the generation of reactive oxygen species (ROS), loss of mitochondrial membrane potential, and the activation of caspases. plos.org

Cell Proliferation Inhibition: Many natural compounds inhibit the uncontrolled growth of cancer cells by interfering with the cell cycle. mdpi.com This can involve arresting the cell cycle at specific phases, such as G1, preventing the cancer cells from dividing and proliferating. nih.gov

Autophagy Modulation: Autophagy is a cellular process of self-digestion that can either promote cell survival or lead to cell death. Some anti-cancer compounds can induce autophagic cell death. nih.gov This can be mediated through signaling pathways such as the Akt/mTOR pathway. frontiersin.org The mammalian target of rapamycin (B549165) (mTOR) is a key regulator of cell growth and autophagy, and its inhibition can lead to both G1 cell cycle arrest and enhanced autophagy. nih.gov

NF-κB Pathway Modulation: The nuclear factor-kappa B (NF-κB) signaling pathway plays a crucial role in cancer development by promoting cell proliferation and preventing apoptosis. nih.govmdpi.com Many phytochemicals exert their anti-cancer effects by inhibiting the NF-κB pathway. blrcl.orgmdpi.comexplorationpub.com This can lead to the downregulation of anti-apoptotic proteins and pro-inflammatory cytokines, thereby promoting cancer cell death. blrcl.org

ROS Generation: The generation of reactive oxygen species (ROS) is another mechanism by which some compounds induce cancer cell death. plos.org Elevated ROS levels can lead to oxidative stress and trigger ferroptosis, a form of iron-dependent cell death. kyoto-u.ac.jp

Chromatin Remodeling: Epigenetic modifications, such as chromatin remodeling, play a significant role in gene expression and cancer. Some anti-cancer compounds can influence these processes. For example, inhibition of histone deacetylases (HDACs) can alter chromatin structure, making tumor suppressor genes more accessible for transcription. nih.gov

Anti-inflammatory Properties and Immunomodulation

This compound is also recognized for its anti-inflammatory and immunomodulatory activities. ontosight.ai Inflammation is a critical factor in the development of various diseases, including cancer. scielo.brnih.gov

Inhibition of Inflammatory Mediators (e.g., Nitric Oxide)

A key aspect of this compound's anti-inflammatory action is the inhibition of inflammatory mediators like nitric oxide (NO). sunedu.gob.peresearchgate.net Overproduction of NO by inducible nitric oxide synthase (iNOS) is associated with inflammation. up.ac.za this compound has been shown to inhibit NO production in a dose-dependent manner in macrophage cell lines stimulated with lipopolysaccharide (LPS). researchgate.netup.ac.zadntb.gov.ua

Modulation of Pro-inflammatory Cytokines (e.g., IL-1, TNF-α)

This compound can modulate the production of pro-inflammatory cytokines, which are key signaling molecules in the inflammatory response. mdpi.comresearchgate.net It has been shown to reduce the levels of cytokines such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α). scielo.brpensoft.net The inhibition of these cytokines can occur at the transcriptional level, leading to a reduction in their production and secretion. scielo.br

Enzyme Inhibition (e.g., Cyclooxygenase-2, Nitric Oxide Synthase)

The anti-inflammatory effects of this compound are also attributed to its ability to inhibit key enzymes involved in the inflammatory cascade.

Cyclooxygenase-2 (COX-2): COX-2 is an inducible enzyme that is overexpressed during inflammation and in various cancers. scielo.org.mxmdpi.com Inhibition of COX-2 is a major target for anti-inflammatory drugs. nih.govresearchgate.net this compound has been shown to inhibit COX-2 activity. sunedu.gob.peresearchgate.net

Nitric Oxide Synthase (iNOS): As mentioned earlier, inducible nitric oxide synthase (iNOS) is responsible for the large-scale production of NO during inflammation. nih.govnih.gov this compound's ability to suppress iNOS expression is a key mechanism behind its inhibition of nitric oxide production. researchgate.nettjnpr.org

Table of Research Findings on this compound and Related Compounds

Compound/Extract Cell Line/Model Observed Effect Key Findings Citation
This compound RAW 264.7 Macrophages Inhibition of Nitric Oxide Production Dose-dependent inhibition of NO. researchgate.netup.ac.zadntb.gov.ua
This compound In silico studies Inhibition of Cyclooxygenase-2 Predicted binding affinity to COX-2. researchgate.net
Cysmethynil PC3 Prostate Cancer Cells Induction of Autophagic Cell Death Inhibition of Icmt, reduced mTOR signaling. nih.gov
Myrtucommulone A PANC-1 Pancreatic Cancer Cells Preferential Cytotoxicity Inhibited cell migration, downregulated PI3K/Akt/mTOR pathway. mdpi.com
Saikosaponin-A HeLa Cervical Cancer Cells Apoptosis Induction Triggered mitochondrial and ER stress-dependent apoptosis. nih.gov

Antimicrobial Efficacy

This compound has demonstrated a range of antimicrobial activities, showing potential against various bacteria and fungi. These properties have been explored in several studies, highlighting its capacity to inhibit the growth of significant pathogens.

Antibacterial Activity

This compound has been identified as having activity against Gram-positive bacteria. In bioautography assays, this compound was found to be active against Staphylococcus aureus. scielo.brredalyc.org Research has also shown that methanolic extracts from the root and leaves of Tephrosia vogelii, a plant known to contain this compound, showed potential for inhibiting the growth of Staphylococcus aureus. tandfonline.com

While specific studies detailing its activity against Bacillus subtilis, Methicillin-resistant Staphylococcus aureus (MRSA), and Carbapenemase-producing Klebsiella pneumoniae (KPC) are not extensively documented in the provided results, the demonstrated efficacy against the sensitive strain of S. aureus suggests a potential for broader antibacterial action that warrants further investigation.

Table 1: Documented Antibacterial Activity of this compound

Bacterial StrainActivitySource
Staphylococcus aureusActive scielo.brredalyc.org
Antifungal Activity

The antifungal potential of this compound has been noted, although detailed studies are limited. Research on extracts from Tephrosia vogelii, which contains this compound, has indicated that they possess compounds with activity against Candida albicans and Cryptococcus neoformans. tandfonline.com However, direct studies confirming the specific antifungal spectrum of purified this compound are not extensively available in the provided search results.

Antioxidant Mechanisms and Reactive Oxygen Species Modulation

This compound has shown potential as a potent antioxidant. sunedu.gob.pe Its mechanisms of action include the scavenging of free radicals and the inhibition of lipid peroxidation, which are critical processes in mitigating oxidative stress.

Free Radical Scavenging Assays

Free radical scavenging is a primary mechanism of antioxidant activity. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used and simple method to evaluate the ability of compounds to act as free radical scavengers or hydrogen donors. nih.govijpsr.com In this assay, the stable DPPH free radical is reduced in the presence of an antioxidant, leading to a color change that can be measured spectrophotometrically. nih.govmdpi.com Although this compound is described as a potent antioxidant, specific quantitative data from DPPH or other free radical scavenging assays were not detailed in the provided search results.

Anti-lipid Peroxidation Effects

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, which can lead to cell damage. wikipedia.org This process is implicated in various diseases and is a key indicator of oxidative stress. nih.gov this compound has been shown to be a potent inhibitor of lipid peroxidation initiated in rat brain homogenates by Fe2+. sunedu.gob.pe The inhibition of lipid peroxidation is a significant aspect of its antioxidant profile, suggesting a protective role against cellular damage induced by reactive oxygen species.

Enzymatic Antioxidant System Modulation (e.g., Catalase, Superoxide (B77818) Dismutase)

While studies on other flavonoids have shown both increases and decreases in CAT and SOD activity depending on the specific compound and experimental conditions, specific in vitro or in vivo studies detailing the modulatory effect of pure this compound on catalase and superoxide dismutase activity are not available. Therefore, no definitive statement can be made about its specific impact on this aspect of the antioxidant system.

Enzyme Inhibition Studies (e.g., α-Glucosidase, α-Amylase, HMG-CoA Reductase)

This compound has been investigated for its potential to inhibit key enzymes involved in carbohydrate digestion and cholesterol synthesis.

α-Glucosidase and α-Amylase Inhibition

In silico molecular docking studies have suggested that this compound has the potential to inhibit both α-glucosidase and α-amylase. ijcrims.comnih.govmdpi.com These enzymes play a crucial role in carbohydrate metabolism; α-amylase begins the digestion of starch into smaller oligosaccharides, and α-glucosidase breaks down these oligosaccharides into glucose for absorption. benthamscience.comnih.gov Inhibition of these enzymes is a therapeutic strategy for managing postprandial hyperglycemia. benthamscience.comnih.gov

One in-silico analysis screened several phytocompounds for their potential to inhibit α-amylase and found that this compound had the third-highest docking interaction score among the tested compounds, following pinnatin (B73381) and beta-sitosterol, suggesting a tendency to interact with the enzyme's active site. ijcrims.com A similar computational study focusing on α-glucosidase also identified this compound as a compound with the potential to bind to the active site of this enzyme. nih.govmdpi.com

However, it is important to note that these are computational predictions. While they provide a basis for further investigation, experimental validation through in vitro enzyme inhibition assays with specific IC50 values for this compound is not extensively reported in the available literature. Other studies have reported IC50 values for various plant extracts and isolated compounds against these enzymes, but not specifically for this compound. nih.govmdpi.comd-nb.infoisciii.es

HMG-CoA Reductase Inhibition

3-hydroxy-3-methyl-glutaryl-CoA (HMG-CoA) reductase is the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for cholesterol biosynthesis. undip.ac.idmdpi.com Inhibition of this enzyme is a primary strategy for lowering cholesterol levels. undip.ac.idmdpi.com While some flavonoids and extracts from the Tephrosia genus (a plant source of various flavonoids) have been shown to possess HMG-CoA reductase inhibitory activity, specific experimental studies detailing the inhibitory effect of this compound on HMG-CoA reductase are not currently available in the scientific literature. japsonline.comresearchgate.netresearchgate.net

Estrogenic Receptor Binding and Signaling Pathway Activation

Estrogen receptors (ERα and ERβ) are ligand-activated transcription factors that mediate the physiological effects of estrogens. creative-diagnostics.comnih.gov These receptors can also be activated by other compounds, leading to the modulation of estrogen signaling pathways. frontiersin.org These pathways are broadly classified as nuclear-initiated (genomic) and membrane-initiated (non-genomic) signaling. creative-diagnostics.comnih.govgenome.jp The genomic pathway involves the translocation of the estrogen-receptor complex to the nucleus to regulate gene expression, while the non-genomic pathway involves the rapid activation of various protein kinase cascades. creative-diagnostics.comgenome.jpmdpi.com

There is limited specific information on the direct binding of this compound to estrogen receptors and the subsequent activation of signaling pathways. One literature review mentions that this compound has an affinity for both ERα and ERβ, but detailed experimental data from competitive binding assays to determine its relative binding affinity (RBA) or IC50 values are not provided. hormonebalance.orgnih.govresearchgate.net Similarly, while the activation of signaling cascades like PI3K/AKT and MAPK is a known consequence of estrogen receptor activation, specific studies demonstrating that this compound initiates these pathways are not available. creative-diagnostics.comgenome.jpmdpi.com

Antiplatelet Aggregation and Anticoagulant Effects (Cellular Mechanisms)

The potential for this compound to influence hemostasis through antiplatelet and anticoagulant activities has been considered, primarily due to the known properties of flavonoids. However, specific experimental evidence detailing the cellular mechanisms of this compound is scarce.

Antiplatelet Aggregation

Platelet aggregation is a critical process in the formation of thrombi. nih.gov Flavonoids have been reported to exert antiplatelet effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, suppression of cytoplasmic calcium mobilization, and interference with signaling pathways like the arachidonic acid-thromboxane pathway. researchgate.netmdpi.commdpi.com However, studies that specifically elucidate the cellular mechanisms through which this compound may inhibit platelet aggregation are not available in the current literature.

Anticoagulant Effects

Anticoagulant drugs function by inhibiting various components of the coagulation cascade, which is the series of enzymatic reactions leading to the formation of a fibrin (B1330869) clot. hu.edu.jojirlsonline.com This can occur through direct inhibition of clotting factors or indirectly, for example, by interfering with the synthesis of vitamin K-dependent clotting factors. hu.edu.jojirlsonline.com While some coumarin (B35378) derivatives and plant extracts have demonstrated anticoagulant properties in vitro and in vivo, there is no specific research available that details the anticoagulant effects of this compound or its impact on specific coagulation factors. hu.edu.jomdpi.comresearchgate.net

In Vivo Pre-clinical Efficacy Studies (Animal Models)

Anti-tumor Efficacy in Xenograft Models

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard preclinical tool to evaluate the in vivo efficacy of potential anti-cancer agents. bicycletherapeutics.comsystimmune.comdrughunter.comolema.comnih.gov These studies allow for the assessment of a compound's ability to inhibit tumor growth in a living organism.

Despite the importance of such models in drug development, there are no publicly available scientific studies that have investigated the anti-tumor efficacy of this compound in xenograft models of any cancer type. Therefore, its potential to inhibit tumor growth in vivo remains uncharacterized.

Anti-inflammatory Responses in Disease Models (e.g., Carrageenan-Induced Edema)

The carrageenan-induced paw edema model in rodents is a widely used and well-established acute inflammatory model for evaluating the anti-inflammatory properties of novel compounds. nih.govpublichealthtoxicology.combrieflands.comnih.gov The injection of carrageenan into the paw induces a localized inflammatory response characterized by edema, which can be quantified over time. nih.govnih.gov

While numerous flavonoids and plant extracts have been successfully evaluated in this model, demonstrating significant reductions in paw edema, specific studies on the in vivo anti-inflammatory effects of this compound using the carrageenan-induced paw edema model have not been reported in the scientific literature. nih.govpublichealthtoxicology.combrieflands.comresearchgate.net Consequently, the in vivo anti-inflammatory efficacy of this compound is yet to be determined.

Anti-diabetic Effects in Induced Diabetic Models (e.g., Alloxan-Induced Diabetes)

The compound this compound has been a subject of investigation for its potential anti-diabetic properties, particularly within the context of chemically-induced diabetic models. One of the most common models utilized for this purpose is alloxan-induced diabetes in rodents. Alloxan (B1665706) is a chemical that selectively destroys insulin-producing pancreatic β-cells, leading to a state of hyperglycemia that mimics type 1 diabetes. ijbcp.comnih.govopenaccessjournals.comijbcp.commedcraveonline.com The administration of alloxan typically results in a significant increase in blood glucose levels, accompanied by other metabolic alterations. ijbcp.com

While direct studies detailing the specific effects of isolated this compound in alloxan-induced diabetic models are not extensively documented in the available literature, the broader class of flavonoids, to which this compound belongs, has shown promise in this area. Research on various plant extracts containing flavonoids has demonstrated potential hypoglycemic effects in such models. The proposed mechanisms often involve the protection of pancreatic β-cells from oxidative damage, enhancement of insulin (B600854) secretion, or improvement of glucose uptake in peripheral tissues.

For instance, studies on other flavonoid-rich extracts have shown a significant reduction in blood glucose levels in alloxan-treated rats. openaccessjournals.com The anti-diabetic activity of these extracts is often attributed to their antioxidant properties, which can counteract the reactive oxygen species generated by alloxan, thereby mitigating its toxic effects on the pancreas. nih.gov Given that this compound is a flavonoid, it is hypothesized that it may exert similar protective and glucose-lowering effects. However, further specific studies are required to validate the anti-diabetic efficacy of this compound and to elucidate its precise mechanism of action in alloxan-induced diabetic models.

Anticoagulant and Antiplatelet Effects in Animal Models

The potential of this compound to influence hemostasis, specifically through anticoagulant and antiplatelet actions, has been an area of scientific interest. While direct and extensive in vivo studies on this compound are limited, research on related compounds and the broader chemical class of chalcones provides preliminary insights into its possible effects.

Chalcones, a class of compounds that includes this compound, have been reported to exhibit antiplatelet activity. researchgate.net This suggests that this compound may interfere with the process of platelet aggregation, which is a critical step in thrombus formation. Furthermore, a study on lonchocarpin (B1675057), a structurally related flavonoid, demonstrated antiplatelet effects. dntb.gov.ua This finding lends further support to the hypothesis that this compound could possess similar properties.

Animal models are crucial for evaluating the real-world potential of such compounds. dovepress.comnih.gov These models can help determine the efficacy of a substance in preventing thrombosis and assess its risk of causing bleeding. dovepress.com For example, studies on other novel compounds have utilized models of arteriovenous bypass thrombosis and thrombotic cerebral infarction to evaluate their antithrombotic activity. dovepress.com The effects are often measured by parameters such as prothrombin time (PT), activated partial thromboplastin (B12709170) time (aPTT), and thrombin time (TT). dovepress.com

Anti-nociceptive (Pain Relief) Activity

The investigation into the anti-nociceptive, or pain-relieving, properties of this compound is an emerging area of pharmacological research. While specific in vivo studies focusing exclusively on this compound are not extensively detailed in the current literature, the analgesic potential of flavonoids as a class is well-recognized.

Anti-nociceptive activity is typically evaluated in animal models using various tests that measure the response to painful stimuli. Common models include the acetic acid-induced writhing test, the hot plate test, and the formalin test. nih.govfrontiersin.orgnih.govmdpi.com The writhing test assesses peripherally acting analgesics, while the hot plate test is indicative of centrally mediated analgesia. nih.govmdpi.com The formalin test has two phases, an early neurogenic phase and a later inflammatory phase, allowing for the differentiation of mechanisms of action. frontiersin.org

Research on other flavonoids and plant extracts containing these compounds has demonstrated significant anti-nociceptive effects in these models. nih.govmdpi.com For example, some flavonoids have been shown to reduce the number of writhes induced by acetic acid and to increase the pain threshold in the hot plate test. The mechanisms underlying these effects are often attributed to the anti-inflammatory and antioxidant properties of flavonoids, as well as potential interactions with opioid or other neurotransmitter systems. frontiersin.org

Given that this compound is a flavonoid, it is plausible that it possesses anti-nociceptive properties. Future in vivo studies are necessary to confirm this and to determine the specific models in which it is active, as well as to elucidate its mechanism of action. Such research would be crucial in establishing the potential of this compound as a novel analgesic agent.

Brine Shrimp Lethality Testing as a Biological Screening Tool

The brine shrimp lethality assay is a simple, rapid, and cost-effective preliminary screening method to assess the cytotoxic potential of chemical compounds. semanticscholar.orgnih.govmdpi.com This bioassay utilizes brine shrimp (Artemia salina) nauplii, and the results are often expressed as the median lethal concentration (LC50), which is the concentration of the substance that causes 50% mortality of the shrimp within a 24-hour period. semanticscholar.orgjapsonline.com

This compound has been evaluated using this method, providing an indication of its general toxicity. In a study investigating the flavonoids from Lonchocarpus montanus, this compound was reported to have an LC50 value in the brine shrimp lethality test. researchgate.net Another study on the pod peels of Tephrosia vogelii led to the isolation of this compound from a methanol (B129727) extract which showed potent cytotoxicity with an LC50 of 41.40 ppm. semanticscholar.org

The following table summarizes the findings from brine shrimp lethality tests involving this compound and related extracts.

Test SubstanceSourceLC50 Value (µg/mL)Reference
This compoundIsolated from Lonchocarpus montanusNot specified in abstract researchgate.net
Methanol Extract (containing this compound)Tephrosia vogelii pod peels41.40 semanticscholar.org

These results indicate that this compound and extracts containing it exhibit biological activity in the brine shrimp lethality assay, suggesting potential cytotoxic properties that warrant further investigation in more specific anti-cancer and pharmacological models.

Structure Activity Relationship Sar and Computational Studies

Elucidation of Pharmacophore Features

A pharmacophore represents the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target and elicit a biological response. philadelphia.edu.jo For isolonchocarpin, a flavonoid derivative, its core structure, consisting of two aromatic rings (A and B) linked by a three-carbon chain that forms a heterocyclic ring, is fundamental to its activity. mdpi.com The specific arrangement of functional groups on this scaffold dictates its interaction with various biological targets. philadelphia.edu.jo The pharmacophore of chalcones, which are biosynthetic precursors to flavanones like this compound, highlights the importance of the α,β-unsaturated ketone system for many biological activities. nih.govresearchgate.net In this compound, the corresponding structural features within the heterocyclic ring system are crucial.

Impact of Functional Group Modifications on Biological Activity

Modifying the functional groups on the this compound scaffold can significantly alter its biological profile. solubilityofthings.com The addition or alteration of substituents on the aromatic rings can enhance potency, improve selectivity, and reduce toxicity. nih.govsolubilityofthings.com

Key modifications and their effects include:

Hydroxyl Groups: The presence and position of hydroxyl (-OH) groups can influence activity. For instance, in related chalcones, a hydroxyl group at the C-4 position is often associated with antibacterial activity. researchgate.net The introduction of a hydroxyl group to the this compound scaffold, creating 4-Hydroxythis compound, is known to alter its physicochemical properties and biological interactions. ontosight.ai

Methoxy (B1213986) Groups: The substitution of hydroxyl groups with methoxy (-OCH3) groups can impact activity. In some flavonoids, methoxylation can enhance antimicrobial properties. researchgate.net

Prenyl Groups: The presence of a prenyl group, a five-carbon isoprenoid side chain, is a notable feature of this compound. In various flavonoids, prenylation is linked to enhanced antimicrobial and cytotoxic activities. researchgate.netresearchgate.net

Halogenation: Introducing halogen atoms like bromine or fluorine can increase the antiproliferative activity of chalcone (B49325) derivatives. nih.gov

Systematic modification of these functional groups is a key strategy in medicinal chemistry to optimize the therapeutic potential of lead compounds like this compound. ijrpr.com

Stereochemical Influences on Activity Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a significant role in the biological activity of flavonoids. For this compound, which possesses a chiral center, the specific stereoisomer can exhibit different potencies and interactions with biological targets. The absolute stereochemistry of the chiral center at C-2 of the flavanone (B1672756) structure is a determining factor in its biological efficacy. researchgate.net For instance, studies on related pterocarpanoids have demonstrated that the absolute configuration is crucial for their anti-inflammatory effects. researchgate.net The (-)-isolonchocarpin enantiomer has been specifically noted in biological activity studies. dspacedirect.org

Comparative Analysis with Related Flavonoids and Chalcones

This compound belongs to the flavonoid family, which includes a wide range of structurally related compounds such as flavones, flavonols, and their precursors, chalcones. mdpi.comimrpress.com

Chalcones: As open-chain precursors to the cyclic structure of flavanones, chalcones share a common biosynthetic origin with this compound. nih.gov The α,β-unsaturated ketone moiety in chalcones is a key pharmacophoric feature responsible for a broad spectrum of biological activities, including antimicrobial and anticancer effects. researchgate.netmdpi.com The structure-activity relationships of chalcones are well-studied, with the substitution patterns on both aromatic rings significantly influencing their biological profiles. nih.govresearchgate.net

Other Flavonoids: The biological activity of this compound can be compared to other flavonoids to understand the contribution of its specific structural features. For example, the presence of the dimethylpyran ring fused to the A ring is a distinguishing feature of this compound that influences its lipophilicity and interaction with molecular targets compared to simpler flavanones. researchgate.net

In Silico Approaches for SAR and Drug Discovery

Computational methods are increasingly used to investigate the structure-activity relationships of natural products like this compound, accelerating the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. researchgate.netjkuat.ac.ke For a series of compounds like this compound derivatives, QSAR models can be developed to predict the biological activity of new, unsynthesized analogs. nih.govmdpi.com These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build a predictive equation. nih.gov A 3D-QSAR study, for example, can provide insights into how steric, electrostatic, and hydrophobic fields of the molecules influence their activity. researchgate.net

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a specific protein target. ijcrims.com This technique provides valuable insights into the binding mode and affinity of this compound with various enzymes and receptors. frontiersin.orgjchr.org

Recent molecular docking studies with this compound have explored its potential to inhibit several key enzymes:

Alpha-Glucosidase and Alpha-Amylase: this compound has been investigated as a potential inhibitor of these enzymes, which are targets for the management of type II diabetes. ijcrims.comijcrcps.com Docking studies have shown that this compound can bind to the active sites of these enzymes, suggesting a potential mechanism for its anti-diabetic properties. ijcrims.com

Heme Response Regulator R (HssR): In the context of MRSA infections, this compound has been docked against the HssR protein, showing a low binding energy which suggests it could be a potential inhibitor of MRSA virulence. frontiersin.org

Cancer Targets: this compound has been included in docking studies against various cancer-related proteins, such as epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), to evaluate its potential as an anticancer agent. researchgate.netresearchgate.net

The binding energies and interactions observed in these simulations provide a rational basis for the further development of this compound-based therapeutic agents.

Table of Binding Energies for this compound with Various Biological Targets

Biological TargetPDB CodeBinding Energy (kcal/mol)Potential Therapeutic Application
Alpha-Amylase1HNY-Anti-diabetic
HssR--7.6Antibacterial (MRSA) frontiersin.org
Alpha-Amylase--8.6Anti-diabetic scribd.com

Note: Data is compiled from various in silico studies and may vary based on the specific docking software and parameters used. A lower binding energy generally indicates a more favorable interaction.

Ligand-Based and Structure-Based Virtual Screening

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. cam.ac.uk This process can be broadly categorized into two main approaches: ligand-based and structure-based virtual screening. scielo.br

Ligand-based virtual screening (LBVS) relies on the knowledge of other molecules that bind to the biological target of interest. oxfordglobal.com It uses the principle of molecular similarity, where it is assumed that molecules with similar structures or properties are likely to exhibit similar biological activities. oxfordglobal.com This method is particularly useful when the three-dimensional (3D) structure of the target is unknown. cam.ac.uk Techniques in LBVS include 2D similarity searching and 3D pharmacophore mapping. cam.ac.ukresearchgate.net

Structure-based virtual screening (SBVS) , on the other hand, requires the 3D structure of the target protein, which can be determined experimentally or through computational modeling. frontiersin.orgnih.gov This approach, also known as target-based virtual screening, predicts the interaction between a ligand and a target by docking the ligand into the target's binding site. frontiersin.org The binding is then evaluated using scoring functions to estimate the binding affinity, allowing the compounds to be ranked based on their potential to bind effectively. nih.gov

This compound has been the subject of several computational studies employing structure-based virtual screening to explore its potential as an inhibitor against various biological targets. These in silico studies utilize molecular docking to predict the binding affinity and interaction patterns of this compound within the active sites of specific enzymes and proteins.

One area of investigation has been its potential as an anti-diabetic agent. Researchers performed molecular docking analyses to screen bioactive compounds, including this compound, against enzymes involved in carbohydrate metabolism. In a study targeting the alpha-glucosidase enzyme (PDB ID: 4J5T), this compound was identified as one of the phytocompounds with a tendency to bind to the significant active site residue PHE 428. ijcrcps.com Similarly, in a screening against the alpha-amylase enzyme (PDB ID: 1HNY), this compound was ranked among the top compounds for its docking interaction, following pinnatin (B73381) and beta-sitosterol. ijcrims.com

Another study focused on identifying novel drug targets for Methicillin-resistant Staphylococcus aureus (MRSA) infections. frontiersin.org Through a virtual screening campaign against the HssR protein, this compound was identified as a top-ranking compound, exhibiting a low binding energy of -7.6 kcal/mol. frontiersin.org

The potential of this compound against various cancer targets has also been explored through in silico methods. A comprehensive docking study analyzed the binding affinity of 15 compounds from Tephrosia purpurea, including this compound, against eight different cancer-related proteins. researchgate.net This study used Molegro Virtual Docker to calculate various scoring functions, such as the Moldock score and H-bond score, to predict the binding efficacy of the compounds. researchgate.net Furthermore, in a computational study against a protein target from Mycobacterium leprae, this compound demonstrated a strong predicted binding energy of -10.3 kcal/mol. ijpsjournal.com

These computational screening studies provide a foundation for understanding the potential interactions of this compound at a molecular level, highlighting its utility as a scaffold for further investigation against a range of therapeutic targets.

Table 1: Molecular Docking Results for this compound Against Various Protein Targets

This table summarizes the results from different structure-based virtual screening studies involving this compound. The data includes the protein target, the PDB ID of the protein structure used, the docking software, and the resulting binding scores.

Protein TargetPDB IDDocking Software/MethodBinding Energy / Score (kcal/mol)Inhibition Constant (Ki)Reference
Alpha-Glucosidase4J5TAutoDock-7.971.47 µM ijcrcps.com
Alpha-Amylase1HNYAutoDock-6.2144.89 µM ijcrims.com
HssR (MRSA)Not SpecifiedAutoDock Vina-7.6Not Reported frontiersin.org
Dihydrofolate Reductase (DHFR) (M. leprae)Not SpecifiedAutoDock Vina-10.3Not Reported ijpsjournal.com

Table 2: Docking Scores for this compound Against Cancer-Related Targets

This table presents the docking scores from a study screening this compound against a panel of eight proteins implicated in cancer, using Molegro Virtual Docker (MVD).

Protein TargetMoldock Score (kcal/mol)Rerank Score (kcal/mol)H-Bond Score (kcal/mol)Reference
5' AMP-activated protein kinase-125.753-87.9781-7.78013 researchgate.net
Protein Tyrosine Phosphatase-114.281-83.3364-4.99127 researchgate.net
Cyclooxygenase-2 (COX-2)-123.834-90.819-6.22384 researchgate.net
BRCA1-108.67-78.3375-1.70119 researchgate.net
Aromatase-123.411-88.9056-4.5249 researchgate.net
B-cell lymphoma 2 (BCL-2)-120.306-86.8256-2.7562 researchgate.net
Epidermal Growth Factor Receptor (EGFR)-121.751-85.3421-6.3905 researchgate.net
Farnesyl Transferase-135.263-95.2758-6.93874 researchgate.net

Advanced Research Perspectives and Future Directions

Identification of Novel Biological Targets for Isolonchocarpin

A critical aspect of future research on this compound involves the precise identification and validation of its molecular targets. Understanding these targets is fundamental to elucidating its mechanism of action and predicting its therapeutic effects and potential side effects.

Initial computational in silico studies have provided preliminary insights into potential biological targets for this compound. These studies have suggested that this compound may interact with key proteins involved in cancer progression. Some of the putative targets identified through molecular docking simulations include:

Cyclooxygenase-2 (COX-2): An enzyme involved in inflammation and pain, and also implicated in the development of certain cancers.

B-cell lymphoma 2 (BCL-2): An anti-apoptotic protein that, when overexpressed in cancer cells, contributes to their survival and resistance to treatment.

Epidermal Growth Factor Receptor (EGFR): A protein that plays a crucial role in cell growth and proliferation and is a common target in cancer therapy.

While these computational findings are promising, it is imperative that they are followed by rigorous experimental validation. researchgate.net Future research will need to employ a variety of biochemical and biophysical techniques to confirm these interactions and to discover novel targets. mdpi.com Techniques such as affinity chromatography, microscale thermophoresis (MST), and cellular thermal shift assays (CETSA) can be utilized to identify direct binding partners of this compound within the cellular proteome. mdpi.com

Furthermore, target validation is a crucial subsequent step to ensure the physiological relevance of any identified interactions. researchgate.net This can be achieved through genetic approaches, such as gene knockdown or knockout of the putative target, to observe if this abrogates the cellular effects of this compound. researchgate.net The generation of drug-resistant mutant proteins that are defective in this compound binding while retaining their normal function would provide compelling evidence for target validation. researchgate.net

Development of Advanced Analytical Methods for Pre-clinical Quantification in Biological Matrixes

To accurately assess the pharmacokinetic and pharmacodynamic properties of this compound in preclinical studies, the development of sensitive, specific, and validated analytical methods for its quantification in biological matrices such as plasma, serum, and tissues is essential. nih.govmdpi.com While specific validated methods for this compound are not yet widely published, the principles for developing such methods for flavonoids and chalcones are well-established. mdpi.comnih.govnih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of small molecules due to its high sensitivity, selectivity, and speed. nih.govnih.govjapsonline.com A future direction in this compound research will be the development and validation of a robust LC-MS/MS method. Key steps in this process will include:

Optimization of Chromatographic Conditions: This involves selecting the appropriate column, mobile phase composition, and gradient elution to achieve optimal separation of this compound from endogenous matrix components. nih.gov

Mass Spectrometry Parameter Tuning: The mass spectrometer will need to be optimized for the specific detection of this compound, which includes determining the precursor and product ions for multiple reaction monitoring (MRM) to ensure high selectivity and sensitivity. nih.gov

Sample Preparation: Efficient extraction of this compound from complex biological matrices is crucial. Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction will need to be evaluated to maximize recovery and minimize matrix effects. nih.govnih.gov

Method Validation: The developed method must be rigorously validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability. mdpi.comnih.govnih.gov

The table below outlines the typical parameters that would be assessed during the validation of a bioanalytical method for this compound.

Validation Parameter Description Acceptance Criteria (Typical)
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the determined value to the nominal concentration.Within ±15% of the nominal value (±20% at the Lower Limit of Quantification)
Precision The degree of scatter between a series of measurements.Coefficient of Variation (CV) ≤ 15% (≤ 20% at the Lower Limit of Quantification)
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and internal standard.
Recovery The efficiency of the extraction procedure.Consistent, precise, and reproducible.
Stability The chemical stability of the analyte in the biological matrix under different storage and processing conditions.Analyte concentration should be within ±15% of the initial concentration.

This table presents generally accepted criteria for bioanalytical method validation.

Rational Design and Synthesis of Enhanced this compound Analogues

Medicinal chemistry efforts focused on the rational design and synthesis of this compound analogues hold significant promise for improving its therapeutic properties. mdpi.commdpi.com The chalcone (B49325) scaffold is amenable to chemical modification, allowing for the exploration of structure-activity relationships (SAR) to enhance potency, selectivity, and pharmacokinetic properties. mdpi.comcuanschutz.edu

Future research in this area will likely focus on modifications at various positions of the this compound molecule. The general principles of chalcone SAR suggest that the following modifications could be explored:

Substitution on the Aromatic Rings: The introduction of various substituents, such as halogens, hydroxyl groups, and methoxy (B1213986) groups, on the two aromatic rings of the chalcone structure can significantly influence biological activity. mdpi.commdpi.com The position and nature of these substituents can affect the molecule's electronic properties and its ability to interact with biological targets.

Modification of the α,β-Unsaturated Carbonyl System: This reactive moiety is often crucial for the biological activity of chalcones, acting as a Michael acceptor. Modifications to this system could modulate its reactivity and selectivity towards specific cellular nucleophiles.

Introduction of Heterocyclic Rings: Replacing one or both of the phenyl rings with heterocyclic systems is a common strategy in drug design to improve pharmacological properties. mdpi.com

The design of novel analogues will be guided by computational modeling and molecular docking studies to predict their binding affinity to known or newly identified targets. mdpi.com Synthesized compounds will then be evaluated for their biological activity, for instance, their cytotoxic effects on cancer cell lines. nih.govmdpi.commdpi.com This iterative process of design, synthesis, and biological evaluation is crucial for the development of enhanced this compound analogues with superior therapeutic potential. mdpi.comrsc.org

The following table provides a hypothetical framework for the rational design of this compound analogues.

Modification Strategy Rationale Potential Outcome
Introduction of electron-withdrawing groups on the B-ringEnhance Michael acceptor reactivityIncreased potency
Introduction of hydroxyl groups on the A or B-ringIncrease hydrogen bonding potentialImproved target binding and antioxidant activity
Replacement of a phenyl ring with a pyridine (B92270) or indole (B1671886) moietyModulate solubility and introduce new interaction pointsAltered pharmacokinetic profile and target selectivity
Cyclization of the chalcone backboneCreate a more rigid structureIncreased binding affinity and selectivity

Exploration of Synergistic Effects with Established Therapeutic Agents

A promising strategy to enhance the therapeutic efficacy of this compound and potentially overcome drug resistance is to explore its synergistic effects in combination with established therapeutic agents, particularly in the context of cancer treatment. researchgate.netmdpi.com The combination of natural products with conventional chemotherapy has been shown to improve treatment outcomes by targeting multiple cellular pathways simultaneously. nih.govmdpi.com

Future preclinical studies should investigate the combination of this compound with standard-of-care chemotherapeutic drugs such as:

Doxorubicin (B1662922): An anthracycline antibiotic widely used in the treatment of various cancers, including breast cancer. cuanschutz.edunih.govfoodforbreastcancer.com Studies have shown that some natural compounds can enhance the efficacy of doxorubicin and mitigate its cardiotoxicity. mdpi.com

Cisplatin (B142131): A platinum-based drug used to treat a wide range of solid tumors. nih.govnih.gov The combination of phytochemicals with cisplatin has been reported to overcome cisplatin resistance in some cancer types. nih.govnih.gov

The synergistic, additive, or antagonistic effects of these combinations can be evaluated in vitro using various cancer cell lines. mdpi.comnih.gov The combination index (CI) method is a common approach to quantify these interactions. A CI value of less than 1 indicates synergism, a value equal to 1 indicates an additive effect, and a value greater than 1 suggests antagonism.

The potential mechanisms underlying any observed synergistic effects should also be investigated. These could include the modulation of drug efflux pumps, inhibition of pro-survival signaling pathways, or enhancement of apoptosis induction. The following table outlines potential research avenues for exploring the synergistic effects of this compound.

Therapeutic Agent Cancer Type (Example) Potential Synergistic Mechanism to Investigate
DoxorubicinBreast CancerInhibition of ABC transporters, enhancement of doxorubicin-induced apoptosis, reduction of cardiotoxicity.
CisplatinColorectal CancerOvercoming cisplatin resistance, enhancement of DNA damage, modulation of DNA repair pathways. nih.govnih.gov
PaclitaxelOvarian CancerStabilization of microtubules, induction of mitotic catastrophe.

Application of Omics Technologies (e.g., Proteomics, Metabolomics) to Elucidate Mechanisms

Omics technologies offer a powerful and unbiased approach to gain a comprehensive understanding of the cellular mechanisms affected by this compound. nih.gov These high-throughput techniques can provide a global view of the changes in proteins, metabolites, and gene transcripts following treatment with the compound.

Proteomics: The study of the entire set of proteins in a cell or tissue can help to identify the proteins and signaling pathways that are modulated by this compound. nih.govsurrey.ac.uk Comparative proteomic analysis of cells treated with this compound versus control cells can reveal changes in protein expression that are associated with its biological effects. mdpi.com This information can help to identify novel drug targets and biomarkers of response. nih.gov

Metabolomics: This involves the comprehensive analysis of small molecule metabolites in a biological system. researchgate.net Metabolomic profiling of cells or organisms treated with this compound can provide insights into the metabolic pathways that are perturbed by the compound. researchgate.net This can be particularly useful for understanding its effects on cellular energy metabolism and biosynthetic pathways.

Transcriptomics: This technology is used to study the complete set of RNA transcripts in a cell. nih.govfrontiersin.orgrsc.org Gene expression profiling after exposure to this compound can reveal which genes are up- or down-regulated, providing clues about the cellular processes that are affected. frontiersin.orgrsc.orgnih.gov

The integration of data from these different omics platforms can provide a more complete and systems-level understanding of the mechanism of action of this compound. nih.gov

Pre-clinical Model Development and Refinement for Disease Research

The translation of promising in vitro findings for this compound into clinically relevant applications requires rigorous evaluation in well-characterized preclinical animal models. oncologyradiotherapy.comnih.gov The development and refinement of these models are crucial for assessing the in vivo efficacy, pharmacokinetics, and potential toxicity of this compound and its enhanced analogues. nih.govnih.gov

For anticancer research, a variety of murine models can be employed:

Xenograft Models: These models involve the subcutaneous or orthotopic implantation of human cancer cells or patient-derived tumor tissue into immunocompromised mice. nih.govsurrey.ac.ukresearchgate.netmdpi.comnih.gov Xenograft models are widely used to evaluate the antitumor activity of novel therapeutic agents. nih.govnih.gov

Syngeneic Models: In these models, mouse tumor cells are implanted into immunocompetent mice of the same genetic background. This allows for the study of the interaction between the therapeutic agent, the tumor, and the host immune system.

Genetically Engineered Mouse Models (GEMMs): These models are engineered to develop tumors spontaneously due to specific genetic mutations, closely mimicking the development of human cancers.

The choice of the preclinical model will depend on the specific research question and the type of disease being studied. nih.gov For example, to evaluate the efficacy of this compound in a specific type of cancer, a xenograft model using a relevant cancer cell line would be appropriate. nih.govmdpi.com To study the impact of this compound on the tumor microenvironment and the immune response, a syngeneic model would be more suitable.

Refinement of these models could involve the use of advanced imaging techniques to monitor tumor growth and response to treatment in real-time. Furthermore, the development of "humanized" mouse models, which have a reconstituted human immune system, can provide a more accurate platform for evaluating immunomodulatory agents. nih.gov

Q & A

Q. What are the primary natural sources of isolonchocarpin, and what methodologies are used for its extraction?

this compound is predominantly isolated from plants in the Fabaceae family, notably Tephrosia purpurea roots and Pongamia pinnata stem bark. Extraction typically involves maceration or Soxhlet extraction using polar solvents (e.g., methanol or ethanol), followed by chromatographic separation (e.g., column chromatography with silica gel). Structural confirmation is achieved via spectroscopic techniques such as NMR and mass spectrometry (MS) .

Q. How is this compound structurally characterized, and what analytical techniques are critical for validation?

Structural elucidation relies on UV, IR, 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and high-resolution mass spectrometry (HR-MS). Comparative analysis with literature data (e.g., reported δ\delta-values for flavanone derivatives) is essential. For novel derivatives, X-ray crystallography may supplement spectral data .

Q. What are the standard protocols for isolating this compound from complex plant matrices?

A validated protocol includes:

  • Plant material preparation : Drying, pulverization, and solvent extraction.
  • Fractionation : Liquid-liquid partitioning (e.g., ethyl acetate/water) to enrich target compounds.
  • Purification : Repeated column chromatography (e.g., Sephadex LH-20) and preparative TLC/HPLC.
  • Purity assessment : HPLC-DAD or LC-MS with ≥95% purity thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., cardiovascular effects vs. cytotoxicity) may arise from differences in:

  • Plant source : Chemotypic variations due to geographic or seasonal factors.
  • Assay conditions : Variations in cell lines, dosage, or exposure times.
  • Compound stability : Degradation during storage or solubility issues. Mitigation strategies include rigorous phytochemical standardization, replication across independent labs, and use of positive controls (e.g., doxorubicin for cytotoxicity assays) .

Q. What synthetic routes are feasible for this compound, and what challenges exist in its total synthesis?

Total synthesis of this compound remains underexplored. Proposed routes involve:

  • Chalcone precursor synthesis : Aldol condensation of substituted acetophenones and benzaldehydes.
  • Cyclization : Acid- or base-mediated formation of the flavanone core. Key challenges include stereoselective control at C-2 and functionalization of the prenyl moiety. Computational modeling (e.g., DFT for transition-state analysis) could optimize reaction pathways .

Q. How should researchers design experiments to investigate this compound’s mechanism of action in cardiovascular systems?

A robust experimental framework includes:

  • In vitro models : Isolated rat aortic rings for vasorelaxation assays, with nitric oxide (NO) and potassium channel inhibitors to probe pathways.
  • In vivo models : Hypertension-induced rodent models (e.g., SHR rats) to assess blood pressure modulation.
  • Omics integration : Transcriptomic/proteomic profiling to identify target proteins (e.g., ACE inhibitors, calcium channels) .

Q. What strategies are recommended for validating this compound’s purity and stability in pharmacological studies?

  • Stability testing : Accelerated degradation studies (40°C/75% RH) with HPLC monitoring.
  • Purity validation : Triple-detection HPLC (UV, MS, CAD) and residual solvent analysis (GC-MS).
  • Bioactivity correlation : Dose-response curves to confirm potency consistency across batches .

Methodological Guidance for Data Presentation

Q. How should researchers present spectroscopic and bioactivity data in manuscripts to ensure reproducibility?

  • Spectroscopic data : Tabulate 1H^1 \text{H}- and 13C^{13} \text{C}-NMR shifts (δ, ppm), coupling constants (JJ, Hz), and MS fragments. Include raw spectra in supplementary materials.
  • Bioactivity data : Use IC50_{50}/EC50_{50} values with 95% confidence intervals; provide full assay protocols (e.g., MTT assay cell lines, incubation times).
  • Statistical rigor : Report ANOVA results with post-hoc tests (e.g., Tukey’s HSD) and effect sizes .

What frameworks are effective for formulating hypothesis-driven research questions on this compound?

Apply the PICO framework:

  • Population : Target organism/cell line (e.g., T. purpurea, HUVEC cells).
  • Intervention : this compound dosage/exposure.
  • Comparison : Positive/negative controls (e.g., quercetin for antioxidant assays).
  • Outcome : Measurable endpoints (e.g., ROS inhibition, apoptosis markers). For feasibility, align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Addressing Data Gaps and Future Directions

What are the unresolved questions in this compound research, and how can they be prioritized?

Key gaps include:

  • Structure-activity relationships (SAR) : Impact of prenylation on bioactivity.
  • Pharmacokinetics : Absorption/distribution profiles using LC-MS/MS in rodent models.
  • Synergistic effects : Combinatorial studies with standard therapeutics (e.g., paclitaxel).
    Prioritize studies with high translational potential, leveraging collaborative networks and funding mechanisms (e.g., NIH Natural Product Libraries) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.